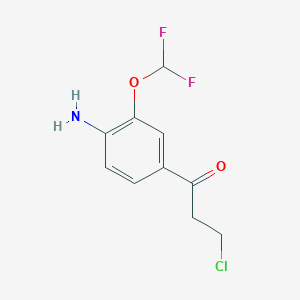

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Description

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chlorinated arylpropanone derivative featuring a 4-amino-3-(difluoromethoxy)phenyl substituent. Its molecular structure includes a ketone group at the first carbon of the propanone chain, a chlorine atom at the third carbon, and a difluoromethoxy group adjacent to the amino substituent on the aromatic ring.

Properties

Molecular Formula |

C10H10ClF2NO2 |

|---|---|

Molecular Weight |

249.64 g/mol |

IUPAC Name |

1-[4-amino-3-(difluoromethoxy)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H10ClF2NO2/c11-4-3-8(15)6-1-2-7(14)9(5-6)16-10(12)13/h1-2,5,10H,3-4,14H2 |

InChI Key |

OUGCFICZHRAQEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCl)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(difluoromethoxy)benzaldehyde with chloroacetone under basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of bioactive molecules.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in metabolic pathways, resulting in the disruption of cellular functions and growth.

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one are best understood in comparison with analogous compounds. Below is a detailed analysis:

Structural Analogs

Key Observations :

- Chlorine Position : The target compound’s 3-chloro substituent may enhance electrophilicity at the β-carbon compared to its 1-chloro analog, influencing reactivity in nucleophilic substitution or condensation reactions .

- Amino vs.

- Difluoromethoxy vs. Fluorophenyl: The difluoromethoxy group in the target compound introduces both steric bulk and electron-withdrawing effects, contrasting with the simpler 4-fluorophenyl group in (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one .

Electronic and Steric Effects

- Electron-Withdrawing Groups: The difluoromethoxy group (-OCF₂) is more electron-withdrawing than methoxy (-OCH₃) or hydroxyl (-OH) groups, which could stabilize negative charges during reactions (e.g., enolate formation) .

- Steric Hindrance : The bulkier difluoromethoxy group may slow reaction kinetics compared to smaller substituents like chloro or fluoro, as seen in analogues from and .

Biological Activity

1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The compound is characterized by the molecular formula . Its structure includes:

- An amino group (-NH2)

- A difluoromethoxy group (-O-CHF2)

- A chloropropanone moiety (–C(=O)CHCl)

These functional groups contribute to its reactivity and interactions within biological systems, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, likely through disruption of cell wall synthesis or interference with metabolic pathways. The compound's efficacy varies across different microorganisms, warranting further investigation into its spectrum of activity.

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. Studies suggest that it may target specific enzymes involved in tumor growth and metastasis. Notably, it may modulate biochemical pathways related to cell signaling, potentially affecting apoptosis and cell cycle regulation.

The mechanisms through which 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one exerts its biological effects are under investigation. Current hypotheses include:

- Enzyme Inhibition : Potential inhibition of kinases or proteases involved in cellular processes.

- Signal Transduction Modulation : Alteration of pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Amino-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one | Difluoromethoxy at position 2 | Different biological activity due to positional variation |

| 1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one | Trifluoromethoxy instead of difluoromethoxy | Enhanced lipophilicity affecting permeability |

| 1-(4-Amino-2-(methoxy)phenyl)-3-chloropropan-1-one | Methoxy group instead of difluoromethoxy | Altered reactivity and potential applications |

This comparison highlights how variations in functional groups can lead to significant differences in biological activity and therapeutic potential.

Case Studies

Several case studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

- Anticancer Studies : In vitro experiments revealed that treatment with 50 µM of the compound resulted in a 40% reduction in proliferation of breast cancer cells after 48 hours, indicating its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.